Cas no 2229667-03-0 (3-(3-bromo-1-methyl-1H-indol-2-yl)prop-2-enoic acid)

3-(3-bromo-1-methyl-1H-indol-2-yl)prop-2-enoic acid structure
2229667-03-0 structure
Product Name:3-(3-bromo-1-methyl-1H-indol-2-yl)prop-2-enoic acid
CAS-nummer:2229667-03-0
MF:C12H10BrNO2
MW:280.117302417755
CID:6191259
PubChem ID:165826586
Update Time:2025-08-05

3-(3-bromo-1-methyl-1H-indol-2-yl)prop-2-enoic acid Chemische en fysische eigenschappen

Naam en identificatie

    • 3-(3-bromo-1-methyl-1H-indol-2-yl)prop-2-enoic acid
    • 2229667-03-0
    • EN300-1921573
    • Inchi: 1S/C12H10BrNO2/c1-14-9-5-3-2-4-8(9)12(13)10(14)6-7-11(15)16/h2-7H,1H3,(H,15,16)/b7-6+
    • InChI-sleutel: JQHVLMQKTMDQPN-VOTSOKGWSA-N
    • LACHT: BrC1=C(/C=C/C(=O)O)N(C)C2C=CC=CC=21

Berekende eigenschappen

  • Exacte massa: 278.98949g/mol
  • Monoisotopische massa: 278.98949g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 16
  • Aantal draaibare bindingen: 2
  • Complexiteit: 305
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 1
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.7
  • Topologisch pooloppervlak: 42.2Ų

3-(3-bromo-1-methyl-1H-indol-2-yl)prop-2-enoic acid Prijsmeer >>

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Enamine
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Enamine
EN300-1921573-5.0g
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Enamine
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3-(3-bromo-1-methyl-1H-indol-2-yl)prop-2-enoic acid
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Enamine
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EN300-1921573-5g
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